molecular formula C7H5NO5 B103491 1-oxidopyridin-1-ium-2,6-dicarboxylic acid CAS No. 15905-16-5

1-oxidopyridin-1-ium-2,6-dicarboxylic acid

Cat. No. B103491
Key on ui cas rn: 15905-16-5
M. Wt: 183.12 g/mol
InChI Key: JWCYHGVYVDMHQT-UHFFFAOYSA-N
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Patent
US04636462

Procedure details

50 g of pyridine-2,6-dicarboxylic acid was suspended in 275 g of water. 47 g of 30% hydrogen peroxide aqueous solution and 2.8 g of sodium tungstate were added to the resulting suspension. The suspension was heated to a temperature of 90° C. for 24 hours. As a result, the carboxylic acid as starting material was gradually dissolved in the aqueous solution during heating, and fresh crystals were then deposited. 24 g of 30% hydrogen peroxide aqueous solution was further added to the solution. The solution was heated for 12 hours and then allowed to cool to obtain 48 g of colorless prismatic creptais of pyridine-2,6-dicarboxylic acid N-oxide.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Name
sodium tungstate
Quantity
2.8 g
Type
catalyst
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Name
Quantity
275 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=[CH:3][C:2]=1[C:10]([OH:12])=[O:11].[OH:13]O>O.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[N+:1]1([O-:13])[C:2]([C:10]([OH:12])=[O:11])=[CH:3][CH:4]=[CH:5][C:6]=1[C:7]([OH:9])=[O:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1=C(C=CC=C1C(=O)O)C(=O)O
Step Two
Name
Quantity
47 g
Type
reactant
Smiles
OO
Name
sodium tungstate
Quantity
2.8 g
Type
catalyst
Smiles
[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
24 g
Type
reactant
Smiles
OO
Step Five
Name
Quantity
275 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was gradually dissolved in the aqueous solution
TEMPERATURE
Type
TEMPERATURE
Details
during heating
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool

Outcomes

Product
Name
Type
product
Smiles
[N+]=1(C(=CC=CC1C(=O)O)C(=O)O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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